molecular formula C13H26O3 B1233360 2-Hydroxytridecanoic acid CAS No. 19790-87-5

2-Hydroxytridecanoic acid

Cat. No.: B1233360
CAS No.: 19790-87-5
M. Wt: 230.34 g/mol
InChI Key: KCEUZVYQPROALO-UHFFFAOYSA-N
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Description

2-Hydroxytridecanoic acid is a medium-chain fatty acid with the molecular formula C₁₃H₂₆O₃. It is characterized by the presence of a hydroxy group at the second carbon of the tridecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxytridecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of tridecanoic acid. This reaction typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the hydroxy group at the second carbon position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Microbial fermentation processes using genetically engineered microorganisms have also been explored for the large-scale production of this compound. These methods offer advantages in terms of sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytridecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxytridecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. It may also influence enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to various physiological effects, such as modulation of inflammation or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxydecanoic acid
  • 2-Hydroxydodecanoic acid
  • 2-Hydroxytetradecanoic acid

Uniqueness

2-Hydroxytridecanoic acid is unique due to its specific chain length and the position of the hydroxy group. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other hydroxy fatty acids.

Properties

IUPAC Name

2-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEUZVYQPROALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415246
Record name 2-hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-87-5
Record name 2-hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxytridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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